molecular formula C10H15NOS B14368233 (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

Cat. No.: B14368233
M. Wt: 197.30 g/mol
InChI Key: BOHCUYJHSQESEN-YRNVUSSQSA-N
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Description

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxyimino group and a thione group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic framework through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxyimino group: The hydroxyimino group is introduced via an oximation reaction, where a suitable oxime precursor reacts with the bicyclic core.

    Formation of the thione group: The final step involves the conversion of a carbonyl group to a thione group using a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The thione group can be reduced to a thiol or a sulfide.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, thiols, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino and thione groups play a crucial role in these interactions, often forming covalent or non-covalent bonds with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one: Similar structure but with a carbonyl group instead of a thione group.

    (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

The presence of both the hydroxyimino and thione groups in (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione makes it unique compared to its analogs. These functional groups confer distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

InChI

InChI=1S/C10H15NOS/c1-9(2)6-4-5-10(9,3)8(13)7(6)11-12/h6,12H,4-5H2,1-3H3/b11-7+

InChI Key

BOHCUYJHSQESEN-YRNVUSSQSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=S)/C2=N/O)C)C

Canonical SMILES

CC1(C2CCC1(C(=S)C2=NO)C)C

Origin of Product

United States

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